1,5-diethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1,5-diethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1007541-51-6 . It has a molecular weight of 152.2 and its IUPAC name is 1,5-diethyl-1H-pyrazole-4-carbaldehyde . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrazole compounds, including 1,5-diethyl-1H-pyrazole-4-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The InChI code for 1,5-diethyl-1H-pyrazole-4-carbaldehyde is 1S/C8H12N2O/c1-3-8-7 (6-11)5-9-10 (8)4-2/h5-6H,3-4H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Pyrazoles, including 1,5-diethyl-1H-pyrazole-4-carbaldehyde, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical And Chemical Properties Analysis
1,5-diethyl-1H-pyrazole-4-carbaldehyde is a liquid at room temperature . The compound’s molecular formula is C8H12N2O .Scientific Research Applications
- Antileishmanial Activity : Researchers have explored the antileishmanial potential of pyrazole derivatives, including 1,5-diethyl-1H-pyrazole-4-carbaldehyde. These compounds exhibit promising activity against Leishmania parasites, which cause leishmaniasis .
- Antimalarial Properties : Pyrazole-bearing compounds have demonstrated antimalarial effects. The synthesis and evaluation of hydrazine-coupled pyrazoles, including our compound of interest, could contribute to combating malaria .
- Building Block for Pyrazole Derivatives : 1,5-diethyl-1H-pyrazole-4-carbaldehyde serves as a versatile synthon for the synthesis of various pyrazole derivatives. It reacts with 1,3-dielectrophilic compounds (such as 1,3-dicarbonyl compounds, enones, ynones, and vinyl ketones) to yield diverse pyrazole molecules .
Medicinal Chemistry and Drug Development
Organic Synthesis
Safety and Hazards
The safety information for 1,5-diethyl-1H-pyrazole-4-carbaldehyde includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
1,5-diethylpyrazole-4-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-8-7(6-11)5-9-10(8)4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSLDFAVVOZBER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-diethyl-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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